Methyl 5-bromo-2-chlorobenzoate
Overview
Description
Methyl 5-bromo-2-chlorobenzoate is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with bromine and chlorine atoms, respectively, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-chlorobenzoate can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzoic acid using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like sulfuric acid. The resulting 5-bromo-2-chlorobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the bromination of 2-chlorobenzoic acid followed by esterification. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid
Major Products:
Nucleophilic Substitution: Products include substituted benzoates.
Reduction: Products include 5-bromo-2-chlorobenzyl alcohol.
Hydrolysis: Products include 5-bromo-2-chlorobenzoic acid
Scientific Research Applications
Methyl 5-bromo-2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-chlorobenzoate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form more complex molecules. The bromine and chlorine substituents on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The ester group can undergo hydrolysis or reduction, providing versatility in synthetic applications .
Comparison with Similar Compounds
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 2-chloro-5-bromobenzoate
- Methyl 5-bromo-2-fluorobenzoate
- Methyl 5-chloro-2-bromobenzoate
Comparison: Methyl 5-bromo-2-chlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in nucleophilic substitution and other reactions, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
methyl 5-bromo-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVGGQQIXPPXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357071 | |
Record name | methyl 5-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251085-87-7 | |
Record name | Methyl 5-bromo-2-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251085-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 5-bromo-2-chloro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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